3,4-dimethyl-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-dimethyl-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide, commonly referred to as DMSQ, is a synthetic compound that has been used in scientific research for a variety of applications. It has been studied for its potential to act as an inhibitor for enzymes and as an antioxidant. DMSQ has also been studied for its ability to act as an anti-inflammatory agent, as well as its potential anti-cancer properties.
Wissenschaftliche Forschungsanwendungen
DMSQ has been studied for its potential to act as an inhibitor for enzymes, as well as its antioxidant properties. It has also been studied for its ability to act as an anti-inflammatory agent, as well as its potential anti-cancer properties. DMSQ has been used in studies to investigate its effects on cell signaling pathways and its potential to inhibit the growth of cancer cells. It has also been studied for its potential to act as a neuroprotective agent.
Wirkmechanismus
The exact mechanism of action of DMSQ is not yet understood, however, it is believed to act as an inhibitor for enzymes, as well as an antioxidant. It has also been suggested that DMSQ may act as an anti-inflammatory agent and may have anti-cancer properties. It is believed that DMSQ may act by binding to enzymes and preventing them from functioning properly, thus inhibiting their activity.
Biochemical and Physiological Effects
DMSQ has been studied for its potential to act as an inhibitor for enzymes, as well as its antioxidant properties. It has also been studied for its ability to act as an anti-inflammatory agent, as well as its potential anti-cancer properties. In laboratory studies, DMSQ has been found to inhibit the activity of enzymes involved in cell signaling pathways, as well as the growth of cancer cells. It has also been found to act as a neuroprotective agent and to reduce inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using DMSQ in laboratory experiments include its high yield when synthesized using the two-step process described above, its ability to act as an inhibitor for enzymes, as well as an antioxidant, and its potential to act as an anti-inflammatory agent and have anti-cancer properties. The limitations of using DMSQ in laboratory experiments include its potential toxicity and the fact that the exact mechanism of action is not yet understood.
Zukünftige Richtungen
For research with DMSQ include further investigations into its potential to act as an inhibitor for enzymes, as well as its antioxidant properties. Additional research is also needed to better understand the exact mechanism of action of DMSQ and its potential to act as an anti-inflammatory agent and have anti-cancer properties. Additional research into the potential toxicity of DMSQ is also needed. Finally, further research is needed to investigate the potential use of DMSQ as a therapeutic agent for various diseases.
Synthesemethoden
DMSQ can be synthesized using a two-step process. The first step involves the reaction of 4-methyl-N-propane-1-sulfonyl-1,2,3,4-tetrahydroquinoline with dimethylformamide and dimethyl sulfoxide in the presence of a base. The second step involves the reaction of the resulting product with benzoyl chloride in the presence of a base. This method of synthesis has been found to produce a product with a high yield, making it a suitable method for laboratory applications.
Eigenschaften
IUPAC Name |
3,4-dimethyl-N-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O3S/c1-4-12-27(25,26)23-11-5-6-17-14-19(9-10-20(17)23)22-21(24)18-8-7-15(2)16(3)13-18/h7-10,13-14H,4-6,11-12H2,1-3H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGBGEMHXTJPIST-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NC(=O)C3=CC(=C(C=C3)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-dimethyl-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.